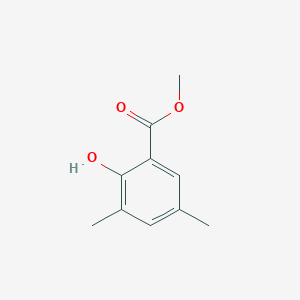

Methyl 2-hydroxy-3,5-dimethylbenzoate

説明

Methyl 2-hydroxy-3,5-dimethylbenzoate is an aromatic ester featuring a hydroxyl group at the 2-position and methyl substituents at the 3- and 5-positions of the benzene ring. This compound is of interest in organic synthesis and pharmaceutical research due to its functional group arrangement, which influences reactivity, solubility, and intermolecular interactions. The methyl ester variant likely shares similar synthetic pathways, with the ester group (methyl vs. ethyl) affecting lipophilicity and steric properties.

The hydroxyl and methyl groups confer unique spectroscopic characteristics. For instance, in ethyl 2-hydroxy-3,5-dimethylbenzoate, NMR analysis reveals aromatic protons at 7.14 and 7.49 ppm, a phenolic –OH signal at 10.91 ppm, and methyl groups at 2.23 and 2.25 ppm . The meta-substitution pattern of the methyl groups is confirmed by a 4JH–H coupling constant of 3.1 Hz and HMBC correlations . These features are critical for distinguishing positional isomers and understanding electronic effects.

特性

分子式 |

C10H12O3 |

|---|---|

分子量 |

180.20 g/mol |

IUPAC名 |

methyl 2-hydroxy-3,5-dimethylbenzoate |

InChI |

InChI=1S/C10H12O3/c1-6-4-7(2)9(11)8(5-6)10(12)13-3/h4-5,11H,1-3H3 |

InChIキー |

MDKRUWLGYSFHKW-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1)C(=O)OC)O)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions:

Esterification Reaction: Methyl 2-hydroxy-3,5-dimethylbenzoate can be synthesized through the esterification of 2-hydroxy-3,5-dimethylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of 1,3-dimethylbenzene with methyl chloroformate in the presence of a Lewis acid catalyst like aluminum chloride, followed by hydrolysis and esterification.

Industrial Production Methods: Industrial production of methyl 2-hydroxy-3,5-dimethylbenzoate often involves large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions:

Oxidation: Methyl 2-hydroxy-3,5-dimethylbenzoate can undergo oxidation reactions to form corresponding quinones or carboxylic acids.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 2-hydroxy-3,5-dimethylbenzoquinone.

Reduction: 2-hydroxy-3,5-dimethylbenzyl alcohol.

Substitution: Various alkyl or acyl derivatives depending on the reagents used.

科学的研究の応用

Chemistry:

Intermediate in Organic Synthesis: Methyl 2-hydroxy-3,5-dimethylbenzoate is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology:

Biochemical Studies: It serves as a model compound in studies of enzyme-catalyzed ester hydrolysis and other biochemical processes.

Medicine:

Drug Development: The compound is explored for its potential pharmacological properties, including anti-inflammatory and antioxidant activities.

Industry:

Fragrance and Flavor Industry: It is used as a precursor in the synthesis of aromatic compounds for use in perfumes and flavorings.

作用機序

The mechanism of action of methyl 2-hydroxy-3,5-dimethylbenzoate involves its interaction with various molecular targets, depending on its application. For instance, in biochemical studies, it may act as a substrate for esterases, leading to hydrolysis and the formation of corresponding acids and alcohols. In pharmacological contexts, its antioxidant properties may involve the scavenging of free radicals and inhibition of oxidative stress pathways.

類似化合物との比較

Ethyl 2-Hydroxy-3,5-dimethylbenzoate (CAS Not Provided)

- Structural Differences : The ethyl ester analog replaces the methyl ester group with an ethyl chain, increasing molecular weight and lipophilicity.

- Synthesis and Stability : Synthesized in 16% yield, lower yields may reflect steric hindrance or competing reactions during esterification .

- Spectroscopic Data : Similar aromatic and hydroxyl signals to the methyl variant, but ethyl group protons would appear as a quartet (~1.2–1.4 ppm for CH3 and ~4.1–4.3 ppm for CH2).

- Applications : Both esters serve as intermediates in pharmaceuticals, but the ethyl variant’s higher log P may enhance membrane permeability in drug design.

Methyl 4-Hydroxy-3,5-diiodobenzoate (CAS 3337-66-4)

- Structural Differences : Iodine atoms at the 3- and 5-positions instead of methyl groups, with a hydroxyl at the 4-position.

- Properties :

- Higher molecular weight (iodine contributes ~254 g/mol) and increased steric bulk.

- Electron-withdrawing iodine atoms reduce electron density on the ring, altering reactivity in electrophilic substitutions.

- Applications: Potential use in radiopharmaceuticals due to iodine’s isotopic properties .

2-Hydroxy-5-methylbenzaldehyde (CAS 613-84-3)

- Structural Differences : Replaces the ester group with an aldehyde and lacks the 3-methyl substituent.

- Reactivity : The aldehyde group is highly electrophilic, enabling nucleophilic additions (e.g., Schiff base formation).

- Spectroscopy : Aldehyde proton appears as a singlet ~9.8–10.0 ppm in NMR, distinct from ester carbonyl signals (~165–170 ppm in 13C NMR) .

Methyl 4-Cyano-3,5-dimethylbenzoate (CAS 1001055-67-9)

Policresulen Component: 2-Hydroxy-3,5-bis[(4-hydroxy-2-methyl-5-sulfophenyl)methyl]-4-methylbenzenesulfonic Acid

- Structural Complexity : Multiple sulfonic acid and hydroxyl groups enhance water solubility but introduce toxicity risks.

- Toxicity Profile : Causes irreversible eye damage and aquatic toxicity, unlike the methyl ester, which lacks sulfonic acid moieties .

- Partition Coefficient : log Pow = 1.60 (calculated), indicating moderate hydrophilicity .

Data Table: Key Properties of Methyl 2-Hydroxy-3,5-dimethylbenzoate and Analogs

Research Findings and Implications

- Synthetic Challenges : Lower yields in ethyl ester synthesis suggest steric or electronic factors in esterification .

- Ecological Impact : Unlike the Policresulen component, methyl 2-hydroxy-3,5-dimethylbenzoate lacks sulfonic acid groups, likely reducing aquatic toxicity .

- Pharmaceutical Potential: The hydroxyl and ester groups in methyl 2-hydroxy-3,5-dimethylbenzoate enable hydrogen bonding and hydrolytic stability, favoring use in prodrug designs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。